molecular formula C13H14BrN3O2 B8480858 2-(4-methoxybenzyl)-5-bromo-4-(methylamino)pyridazin-3(2H)-one

2-(4-methoxybenzyl)-5-bromo-4-(methylamino)pyridazin-3(2H)-one

Cat. No. B8480858
M. Wt: 324.17 g/mol
InChI Key: KFZZVFHHEURITK-UHFFFAOYSA-N
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Patent
US08455495B2

Procedure details

In a glass pressure reactor vessel equipped with a magnetic stir bar, toluene (100 mL) was saturated with anhydrous methylamine at 0° C. then 2-(4-methoxybenzyl)-4,5-dibromopyridazin-3(2H)-one (1) (22 g, 59 mmol) was added. The vessel was sealed and the suspension was stirred and heated at 90° C. for 18 h. The resulting suspension was allowed to cool to RT. Anhydrous methylamine was bubbled through the mixture for 15 min, the reactor was sealed again, and the mixture was stirred and heated at 90° C. for an additional 18 h. After cooling to RT, the mixture was concentrated in vacuo to dryness. The resulting brown solid was suspended in MeOH and sonicated. The solid was collected by suction filtration, washed with MeOH, and dried in vacuo to give 2-(4-methoxybenzyl)-5-bromo-4-(methylamino)pyridazin-3(2H)-one as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[CH3:3][O:4][C:5]1[CH:20]=[CH:19][C:8]([CH2:9][N:10]2[C:15](=[O:16])[C:14](Br)=[C:13]([Br:18])[CH:12]=[N:11]2)=[CH:7][CH:6]=1>C1(C)C=CC=CC=1>[CH3:3][O:4][C:5]1[CH:20]=[CH:19][C:8]([CH2:9][N:10]2[C:15](=[O:16])[C:14]([NH:2][CH3:1])=[C:13]([Br:18])[CH:12]=[N:11]2)=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Two
Name
Quantity
22 g
Type
reactant
Smiles
COC1=CC=C(CN2N=CC(=C(C2=O)Br)Br)C=C1
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the suspension was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a glass pressure reactor vessel equipped with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
The vessel was sealed
TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
CUSTOM
Type
CUSTOM
Details
Anhydrous methylamine was bubbled through the mixture for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the reactor was sealed again
STIRRING
Type
STIRRING
Details
the mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated at 90° C. for an additional 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo to dryness
CUSTOM
Type
CUSTOM
Details
sonicated
FILTRATION
Type
FILTRATION
Details
The solid was collected by suction filtration
WASH
Type
WASH
Details
washed with MeOH
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CN2N=CC(=C(C2=O)NC)Br)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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